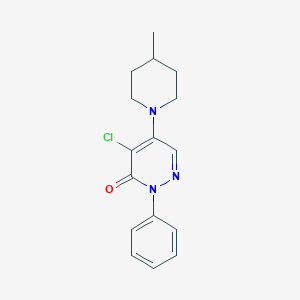
2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide, also known as DESM, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DESM is a sulfonamide derivative that has shown promising results in various studies, particularly in the field of neuroscience.
作用机制
The exact mechanism of action of 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. Additionally, 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide can reduce the production of reactive oxygen species (ROS) and inhibit the activity of COX-2. In vivo studies have shown that 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide can reduce the severity of seizures and anxiety-like behavior in animal models. Additionally, 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide in lab experiments is its high purity and yield. 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been synthesized using a reliable method that yields a product with high purity. Additionally, 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to have low toxicity and can be administered at relatively high doses without adverse effects. One limitation of using 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide in lab experiments is its limited solubility in water. 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide is relatively insoluble in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide research. One area of interest is the potential use of 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to have neuroprotective properties and can prevent neuronal death caused by oxidative stress and excitotoxicity. Another area of interest is the potential use of 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide as an anti-inflammatory agent. 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and can modulate the activity of the Nrf2 pathway, which is involved in the regulation of oxidative stress. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide and its potential therapeutic applications.
合成方法
The synthesis of 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with diethylamine and 2,5-diethoxyaniline. The resulting product is then purified through recrystallization. This method has been reported to yield 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide in high purity and yield.
科学研究应用
2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been studied for its potential as a therapeutic agent in various fields of research. In neuroscience, 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to have neuroprotective properties and can prevent neuronal death caused by oxidative stress and excitotoxicity. 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has also been studied for its potential as an anticonvulsant and anxiolytic agent. In addition, 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
属性
产品名称 |
2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide |
|---|---|
分子式 |
C15H25NO4S |
分子量 |
315.4 g/mol |
IUPAC 名称 |
2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H25NO4S/c1-6-16(7-2)21(17,18)15-11-13(19-8-3)12(5)10-14(15)20-9-4/h10-11H,6-9H2,1-5H3 |
InChI 键 |
IFZNJVUNTUYNEI-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)OCC)C)OCC |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)OCC)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272227.png)
![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)







![1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B272312.png)
![1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272315.png)
![1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B272323.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)
